(E)-10-Tridecen-1-OL
Description
(E)-10-Tridecen-1-OL is a monounsaturated primary alcohol with a 13-carbon chain (tridecene) and a trans-configured double bond at position 10. Its molecular formula is C₁₃H₂₄O, with an IUPAC name reflecting the (E)-stereochemistry of the double bond. While specific data on this compound is absent in the provided evidence, structural analogs such as 10-Undecen-1-ol (C₁₁H₂₂O) and 12-Tridecyn-1-ol (C₁₃H₂₄O) suggest that this compound likely shares properties common to unsaturated alcohols, including applications in organic synthesis, pheromone research, or specialty chemical formulations .
Properties
Molecular Formula |
C13H26O |
|---|---|
Molecular Weight |
198.34 g/mol |
IUPAC Name |
(E)-tridec-10-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h3-4,14H,2,5-13H2,1H3/b4-3+ |
InChI Key |
MSSXLNVNZXUONF-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCCO |
Canonical SMILES |
CCC=CCCCCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (E)-10-Tridecen-1-OL with structurally related alcohols, focusing on molecular features, hazards, and applications. Data is inferred from analogous compounds in the evidence.
Key Structural and Functional Differences:
- Unsaturation Type :
- This compound and 10-Undecen-1-ol both feature terminal alkenes, but the former has a longer carbon chain (C13 vs. C11) and trans-configuration, which may influence volatility and receptor binding in pheromonal applications.
- 12-Tridecyn-1-ol contains a terminal alkyne, enhancing reactivity in click chemistry compared to alkenes .
- Branched vs.
- Functional Group Impact: 10-Undecenoic Acid’s carboxylic acid group introduces acidity and antimicrobial properties absent in alcohol analogs .
Research Implications and Data Gaps
While the evidence lacks direct studies on this compound, extrapolation from analogs highlights critical research directions:
- Stereochemical Effects : The (E)-configuration may enhance biological activity compared to (Z)-isomers, as seen in pheromone systems.
- Chain Length : Longer chains (C13 vs. C11) could improve lipid solubility for applications in controlled-release formulations.
- Hazard Data : Empirical toxicity studies are needed to confirm safety inferences.
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